molecular formula C22H19BrN2O3S B2928951 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide CAS No. 951472-33-6

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide

Cat. No.: B2928951
CAS No.: 951472-33-6
M. Wt: 471.37
InChI Key: ICXWLGHSZOOSAH-UHFFFAOYSA-N
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Description

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide (CAS: 951472-33-6) is a synthetic small molecule with a molecular formula of C₂₂H₁₉BrN₂O₃S and a molecular weight of 471.4 g/mol . The compound features a tetrahydroquinolinone core substituted with a benzyl group at the 1-position and a 2-bromobenzenesulfonamide moiety at the 6-position.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c23-19-8-4-5-9-21(19)29(27,28)24-18-11-12-20-17(14-18)10-13-22(26)25(20)15-16-6-2-1-3-7-16/h1-9,11-12,14,24H,10,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXWLGHSZOOSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline derivative is then reacted with a sulfonamide precursor under specific conditions to yield the final product. Common reagents used in these reactions include bromine, benzyl chloride, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the sulfonamide group or the quinoline core.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Antimicrobial Properties : The sulfonamide moiety has been widely studied for its antimicrobial effects. Compounds with similar structures have shown efficacy against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Neuropharmacological Applications

Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies. Studies have demonstrated that related compounds can interact with NMDA receptors and other neurotransmitter systems to mitigate excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.

Behavioral Studies : In animal models, compounds derived from tetrahydroquinoline have been utilized to study anxiety and depression-related behaviors. Their effects on serotonin and dopamine pathways provide insights into their potential therapeutic applications in psychiatric disorders.

Biochemical Pathway Studies

Kynurenine Pathway Modulation : this compound may serve as a tool for investigating the kynurenine pathway, which is implicated in several neurological disorders. By modulating this pathway, researchers can explore its role in neuroinflammation and neurodegeneration.

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that similar quinoline derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to target specific signaling pathways involved in cell survival.
  • Neuroprotection : Research highlighted in Neuropharmacology showed that tetrahydroquinoline derivatives provided protection against glutamate-induced neurotoxicity in cultured neurons. This effect was linked to their ability to inhibit NMDA receptor activity.
  • Antimicrobial Efficacy : A recent study assessed the antimicrobial properties of sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain modifications to the sulfonamide structure enhanced antibacterial activity significantly.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogenated sulfonamide derivatives (e.g., 2-bromo, 3-chloro, 3-fluoro) exhibit higher molecular weights compared to carboxamide analogs (e.g., acetamide, benzamide) . Carboxamide derivatives (e.g., compound in ) show lower molecular weights and higher logP values (~4.67), suggesting improved lipophilicity .

The sulfonamide linker (present in the target compound) introduces a polar sulfonyl group, which could improve solubility relative to carboxamide derivatives .

Research Findings and Limitations

Synthetic Feasibility: Tetrahydroquinolinone derivatives are synthesized via nitro-group reduction and subsequent functionalization (e.g., thiophene carboximidamide coupling) . However, scalability and yield optimization for halogenated sulfonamides like the target compound remain understudied.

Biological Activity Gaps: While dual inhibitors like QOD (quinolinyl oxamide) and ICD (indole carboxamide) demonstrate potent protease inhibition, structural data for sulfonamide analogs are lacking, hindering mechanistic insights . No direct bioactivity data (e.g., IC₅₀, toxicity) are available for the target compound or its closest analogs in the provided evidence, limiting comparative analysis .

Physicochemical Data Limitations :

  • Critical parameters such as melting points, solubility (logSw), and safety profiles (MSDS) are missing for most compounds, complicating preclinical profiling .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core structure substituted with a benzyl group and a sulfonamide moiety. The molecular formula is C23H24BrN2O3SC_{23}H_{24}BrN_{2}O_{3}S with a molecular weight of approximately 486.42 g/mol. Its structural characteristics may influence its biological activity significantly.

PropertyValue
Molecular FormulaC23H24BrN2O3S
Molecular Weight486.42 g/mol
LogP4.7155
Polar Surface Area38.902 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets such as enzymes and receptors. The sulfonamide group may enhance its binding affinity to target proteins, leading to inhibition of enzymatic activity or modulation of receptor signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of tetrahydroquinoline have shown promising results against various cancer cell lines:

  • In vitro studies demonstrated that related compounds can induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G2/M phase .

Cytotoxicity Studies

In vitro cytotoxicity assessments using the MTT assay revealed that compounds related to this compound exhibit varying degrees of inhibitory effects on human cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical)0.054
A549 (Lung)0.048
MCF-7 (Breast)0.99

These findings suggest that the compound may have significant potential as an anticancer agent.

Study 1: Antiproliferative Activity

A study focused on the antiproliferative effects of similar quinoline derivatives demonstrated that certain substitutions led to enhanced activity against gastric carcinoma cell lines. The compound's sulfonamide moiety was crucial in improving its cytotoxic profile .

Study 2: Mechanistic Insights

Another investigation explored the mechanism by which these compounds inhibit tubulin polymerization—an essential process for cancer cell division. The study reported that the tested compounds could inhibit tubulin assembly by approximately 46% compared to control agents . This action is vital in understanding how this compound might function in therapeutic contexts.

Q & A

Basic: What are the optimized synthetic routes for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide?

Methodological Answer:
Key steps involve nitro-group reduction and sulfonamide coupling. For example:

  • Reduction of nitro intermediates : Use hydrogen gas with 10% Pd/C in ethanol under reflux for 48 hours (yields ~72–73%) .
  • Sulfonamide formation : React bromobenzene sulfonyl chloride with tetrahydroquinolin-6-amine derivatives in the presence of a base (e.g., triethylamine) at 0–5°C.
  • Purification : Employ Biotage flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Characterize aromatic protons (δ 6.8–8.0 ppm), sulfonamide NH (δ ~10–11 ppm), and tetrahydroquinolinone carbonyl (δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity >98% .

Advanced: How can enantiomers of structurally related compounds be separated, and how is stereochemistry assigned?

Methodological Answer:

  • Chiral Separation : Apply supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (50% isopropyl alcohol/CO2, 100 bar, 50 mL/min flow rate). Retention times (RT) distinguish enantiomers (e.g., RT = 2.42 min for (S)-enantiomer vs. 3.30 min for (R)-enantiomer) .
  • Stereochemical Assignment : Synthesize enantiopure intermediates (e.g., (S)-homoproline derivatives) and correlate optical rotation ([α]D) with X-ray crystallography or independent asymmetric syntheses .

Advanced: What strategies mitigate byproduct formation during sulfonamide coupling reactions?

Methodological Answer:

  • Temperature Control : Maintain reactions at 0–5°C to suppress sulfonic acid anhydride formation.
  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to avoid over-substitution .
  • Byproduct Analysis : Monitor via TLC (ethyl acetate/hexane, 1:1) and isolate byproducts (e.g., disubstituted amines) using preparative HPLC with acetonitrile/water gradients .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep at –20°C in airtight, light-resistant containers under argon to prevent hydrolysis or oxidation .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., sulfonamide coupling) and neutralize waste with 1N NaOH before disposal .

Advanced: What computational methods support the study of this compound’s reactivity or binding properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Model sulfonamide’s electron-withdrawing effects on tetrahydroquinolinone’s aromatic ring. Use Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC50 data from enzyme inhibition assays .

Advanced: How can reaction mechanisms involving bromobenzene sulfonamide derivatives be elucidated?

Methodological Answer:

  • Isotopic Labeling : Introduce deuterium at the benzylic position to track hydrogen transfer during reduction .
  • Kinetic Studies : Use stopped-flow NMR to monitor intermediates in real-time. Compare rate constants under varying pH and solvent conditions .

Basic: What safety protocols are essential when working with brominated sulfonamides?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for aerosol-prone steps (e.g., solvent evaporation) .
  • Emergency Procedures : For skin contact, wash with 10% sodium thiosulfate and seek medical evaluation. Provide safety data sheets (SDS) to attending physicians .

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